trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol
Overview
Description
trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a cyclobutanol group attached to a dichloro-substituted imidazole ring, making it a unique and potentially useful molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the cyclization of 1,2-diamines with α-haloketones under acidic conditions. The cyclobutanol group can be introduced through subsequent functional group transformations, such as reduction of a ketone or Grignard reaction with an appropriate halocyclobutanol precursor.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis and ultrasound-assisted reactions can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid.
Reduction: : Reducing the imidazole ring or the cyclobutanol group.
Substitution: : Replacing chlorine atoms on the imidazole ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: : Reagents like nucleophiles (amines, alcohols) and bases (potassium hydroxide) are used.
Major Products Formed
Oxidation: : Cyclobutanone or cyclobutanoic acid.
Reduction: : Cyclobutanol or reduced imidazole derivatives.
Substitution: : Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol: can be compared to other imidazole derivatives, such as imidazole itself , 1-(2,4-dichloro-phenyl)-2-imidazol-1-yl-ethanol , and cis- and trans-9,10-di(1H-imidazol-1-yl)-anthracene . While these compounds share the imidazole core, the presence of the cyclobutanol group and the specific substitution pattern on the imidazole ring make This compound
Properties
IUPAC Name |
(1R,2R)-2-(4,5-dichloroimidazol-1-yl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c8-6-7(9)11(3-10-6)4-1-2-5(4)12/h3-5,12H,1-2H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMTUUZMWXWTKQ-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=NC(=C2Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=NC(=C2Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.